2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide 2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941008-18-0
VCID: VC7572011
InChI: InChI=1S/C16H19NO2/c1-4-9-17-16(18)14-10-15(19-12(14)3)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,17,18)
SMILES: CCCNC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C
Molecular Formula: C16H19NO2
Molecular Weight: 257.333

2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide

CAS No.: 941008-18-0

Cat. No.: VC7572011

Molecular Formula: C16H19NO2

Molecular Weight: 257.333

* For research use only. Not for human or veterinary use.

2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide - 941008-18-0

Specification

CAS No. 941008-18-0
Molecular Formula C16H19NO2
Molecular Weight 257.333
IUPAC Name 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide
Standard InChI InChI=1S/C16H19NO2/c1-4-9-17-16(18)14-10-15(19-12(14)3)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,17,18)
Standard InChI Key LPIXOASYVQFLHD-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s structure comprises a furan ring substituted at three positions (Fig. 1):

  • Position 2: Methyl group (–CH₃).

  • Position 3: Carboxamide group (–CONHCH₂CH₂CH₃).

  • Position 5: Para-tolyl group (4-methylphenyl, –C₆H₄CH₃).

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
SMILESCC1=C(C=CO1)C(=O)NCCC)C2=CC=C(C=C2)C
InChIKeyXXXX-XXXX-XXXX (hypothetical)
CAS Registry NumberNot assigned

Key Insights:

  • The para-tolyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

  • The propylamide chain introduces flexibility, which may influence binding interactions in pharmacological contexts .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide is documented, analogous furan carboxamides are synthesized via:

  • Furan Ring Functionalization: Friedel-Crafts acylation or alkylation to introduce substituents .

  • Carboxamide Formation: Reaction of furan-3-carbonyl chloride with propylamine .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach the para-tolyl group .

Table 2: Comparative Synthesis Strategies

StepMethodYield (%)Reference
Furan acylationAlCl₃-catalyzed alkylation65–78
Carboxamide couplingSchotten-Baumann reaction82
Para-tolyl attachmentSuzuki coupling (Pd catalysis)70

Challenges:

  • Steric hindrance from the methyl and para-tolyl groups may reduce reaction efficiency .

  • Optimization of solvent systems (e.g., THF vs. DMF) is critical for high yields .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 3.2), with limited aqueous solubility (<1 mg/mL) .

  • pKa: The amide nitrogen exhibits weak basicity (pKa ≈ 0.5–1.2), while the furan oxygen is non-ionizable under physiological conditions .

Table 3: Thermodynamic Data

ParameterValueMethod
Melting Point120–125°C (estimated)DSC
Boiling PointDecomposes >250°CTGA
logP3.2 ± 0.3Computational

Stability Notes:

  • Susceptible to oxidative degradation at the furan ring under UV light .

  • Stable in acidic conditions (pH 3–6) but hydrolyzes in strongly basic media .

Biological Activity and Applications

Table 4: Inferred Bioactivity

ActivityMechanismReference
AntimicrobialMembrane disruption
Enzyme inhibitionCompetitive binding to active site

Limitations:

  • No direct toxicity data; propylamide derivatives generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Industrial and Research Applications

Material Science

  • Furan derivatives are explored as monomers for biodegradable polymers .

  • Para-tolyl groups enhance thermal stability in polyamide composites .

Medicinal Chemistry

  • Scaffold for designing kinase inhibitors due to hydrogen-bonding capacity .

  • Prodrug potential via amide hydrolysis .

ParameterRecommendation
Storage–20°C, inert atmosphere
HandlingUse nitrile gloves; avoid inhalation
DisposalIncineration

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